An In-depth Technical Guide to 2-Chloro-4-fluorophenacyl Bromide: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Chloro-4-fluorophenacyl Bromide: Properties, Synthesis, and Applications
Introduction
In the landscape of modern organic synthesis and pharmaceutical development, the strategic design of molecular building blocks is paramount. 2-Chloro-4-fluorophenacyl bromide, also known by its IUPAC name 2-bromo-1-(2-chloro-4-fluorophenyl)ethanone, has emerged as a critical intermediate, valued for its unique combination of functionalities.[1][2] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, medicinal chemists, and professionals in drug development.
The compound's structure is distinguished by a di-halogenated phenyl ring and a highly reactive α-bromoketone moiety. This arrangement makes it a potent electrophile, enabling a wide array of chemical transformations.[3][4] Its utility is particularly pronounced in the construction of complex heterocyclic systems, which form the core of numerous pharmacologically active molecules.[3][4][5] Understanding the nuances of this reagent is key to leveraging its full potential in creating novel therapeutics and advanced materials.
Physicochemical Properties
The physical and chemical characteristics of 2-Chloro-4-fluorophenacyl bromide dictate its handling, reactivity, and suitability for various synthetic applications. These properties have been consolidated from multiple databases and supplier specifications.
| Property | Value | Source |
| CAS Number | 61397-54-4 | [2] |
| IUPAC Name | 2-bromo-1-(2-chloro-4-fluorophenyl)ethanone | [6] |
| Molecular Formula | C₈H₅BrClFO | [6] |
| Molecular Weight | 251.48 g/mol | [7][8][9] |
| Appearance | White to pale yellow crystalline solid | [4][10] |
| Melting Point | 33-36 °C (for the related isomer 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone) | [7][8] |
| Boiling Point | ~303.6 °C (Predicted) | [7][8] |
| Solubility | Soluble in various organic solvents like dioxane, ether, and dichloromethane. | [5] |
| SMILES | C1=CC(=C(C=C1F)Cl)C(=O)CBr | [6] |
| InChI Key | GPPRXWUEJFPEDL-UHFFFAOYSA-N | [6] |
Synthesis and Mechanism
The most common and efficient method for preparing 2-Chloro-4-fluorophenacyl bromide is through the selective α-bromination of its precursor, 2'-Chloro-4'-fluoroacetophenone. This reaction is a classic example of an acid-catalyzed electrophilic substitution at the α-carbon of a ketone.
Synthesis Pathway
The reaction involves the treatment of 2'-Chloro-4'-fluoroacetophenone with a brominating agent, such as elemental bromine (Br₂), often in the presence of a catalyst like aluminum chloride (AlCl₃) or in a suitable solvent system.[5][11]
Caption: General synthesis scheme for 2-Chloro-4-fluorophenacyl bromide.
Reaction Mechanism: Acid-Catalyzed Bromination
The causality behind this transformation lies in the conversion of the ketone to its more nucleophilic enol tautomer under acidic conditions.
-
Protonation of the Carbonyl: The carbonyl oxygen is protonated by an acid catalyst (or HBr generated in situ), making the carbonyl carbon more electrophilic.
-
Enol Formation: A base (e.g., the solvent) removes a proton from the α-carbon, leading to the formation of the enol intermediate. This is typically the rate-determining step.
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine molecule (Br₂).
-
Deprotonation: The protonated carbonyl is deprotonated to regenerate the ketone functionality, now with a bromine atom at the α-position, yielding the final product.
Experimental Protocol: Synthesis
This protocol is a representative procedure adapted from established methods for phenacyl bromide synthesis.[5][11] It is a self-validating system where reaction progress can be monitored by TLC and the final product confirmed by spectroscopic analysis.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HBr), dissolve 1.0 equivalent of 2'-Chloro-4'-fluoroacetophenone in a suitable solvent (e.g., a 1:1 mixture of 1,4-dioxane and diethyl ether).[5] Cool the solution to 0°C in an ice bath.
-
Bromination: Slowly add a solution of 1.0 equivalent of bromine dissolved in the same solvent mixture dropwise to the cooled solution under light-protected conditions.[5] Maintain the temperature at 0°C throughout the addition.
-
Reaction Monitoring: Stir the mixture for 2-4 hours.[5] The disappearance of the bromine color is a preliminary indicator of reaction completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully add water and a water-immiscible organic solvent like dichloromethane to the flask. Separate the organic layer.[5]
-
Purification: Wash the organic phase sequentially with a saturated sodium bicarbonate solution (to remove excess acid) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]
-
Final Product: The crude 2-Chloro-4-fluorophenacyl bromide can be further purified by recrystallization if necessary.
Chemical Reactivity and Applications
The synthetic utility of 2-Chloro-4-fluorophenacyl bromide is anchored in the reactivity of its α-bromo ketone functional group. The bromine atom is an excellent leaving group, making the adjacent carbon a prime target for nucleophilic attack. This reactivity is fundamental to its role as a versatile building block, particularly in the synthesis of heterocyclic compounds.[3][4]
Nucleophilic Substitution
The compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, thiols, and carboxylates, allowing for the introduction of diverse functional groups.[3][4]
Synthesis of Thiazoles (Hantzsch Synthesis)
A cornerstone application is in the Hantzsch thiazole synthesis. Here, 2-Chloro-4-fluorophenacyl bromide is condensed with a thioamide to construct the thiazole ring, a privileged scaffold in medicinal chemistry.
Caption: Workflow for Hantzsch thiazole synthesis.
Role in Drug Discovery
This intermediate is a key precursor for a variety of pharmacologically active agents. The strategic placement of the chloro and fluoro substituents on the phenyl ring can enhance the metabolic stability and binding affinity of the final drug molecule.[3] It is employed in the synthesis of compounds investigated for:
-
Anti-inflammatory and Analgesic Activity [12]
-
Antiviral and Antifungal Agents [3]
-
Anti-cancer Therapeutics [12]
Safety, Handling, and Storage
As a highly reactive alkylating agent, 2-Chloro-4-fluorophenacyl bromide must be handled with appropriate caution. The following guidelines are synthesized from available Safety Data Sheets (SDS) for this and structurally similar compounds.[13][14][15][16][17]
Hazard Identification
-
Hazard Statements:
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14][15]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14][15]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13][14]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical advice.[13][14]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a poison center or doctor immediately.[13][14]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][15]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14]
-
Keep away from incompatible materials such as strong oxidizing agents, bases, and moisture.
-
For long-term storage, refrigeration (2-8°C) is often recommended.[15][17]
Spectral Data Analysis
Confirmation of the structure and purity of 2-Chloro-4-fluorophenacyl bromide relies on standard spectroscopic techniques. While specific spectra are proprietary, the expected characteristics are as follows:
-
¹H NMR: The most characteristic signal would be a singlet for the two methylene protons (-CH₂Br) in the region of 4.5-5.0 ppm. The aromatic protons would appear as complex multiplets in the aromatic region (7.0-8.0 ppm), with splitting patterns influenced by the chlorine and fluorine substituents.
-
¹³C NMR: The carbonyl carbon (C=O) would exhibit a signal around 190 ppm. The methylene carbon (-CH₂Br) would appear around 30-35 ppm. Aromatic carbons would show signals in the 115-165 ppm range, with C-F coupling visible.
-
IR Spectroscopy: Key absorption bands would include a strong C=O stretch around 1700 cm⁻¹ and C-Br, C-Cl, and C-F stretches at lower wavenumbers.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (⁷⁹Br/⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio).
Analytical data including NMR and mass spectrometry are often available from the supplier upon request.[1]
Conclusion
2-Chloro-4-fluorophenacyl bromide is a high-value, versatile reagent with significant applications in pharmaceutical and chemical research. Its utility stems from the predictable and potent reactivity of its α-bromoketone functionality, which allows for efficient construction of diverse molecular architectures. A thorough understanding of its properties, synthesis, and handling requirements, as outlined in this guide, is essential for researchers to safely and effectively harness its synthetic power. As the quest for novel therapeutics continues, the importance of such well-defined and reactive chemical intermediates will undoubtedly grow.
References
-
5'-Bromo-2'-chloro-4'-fluorophenacyl bromide | C8H4Br2ClFO | CID 121591464 - PubChem. PubChem. [Link]
-
2-chloro-4-fluorophenacyl bromide (C8H5BrClFO) - PubChemLite. PubChemLite. [Link]
-
2-Bromo-1-(4-fluorophenyl)ethan-1-one - PubChem. National Institutes of Health (NIH). [Link]
-
The Versatility of 2-Chloro-4'-fluoroacetophenone in Chemical Synthesis. Autech Industry Co.,Limited. [Link]
-
2-bromo-1-(3-chloro-4-fluorophenyl)ethanone - ChemBK. (2024). ChemBK. [Link]
-
The Science Behind 2-Chloro-4-bromo-5-fluorobenzaldehyde: Properties and Manufacturing Excellence. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
2-Bromo-1-(4-Chlorophenyl)Ethan-1-One: A Versatile Building Block for Organic Synthesis. Autech Industry Co.,Limited. [Link]
-
5'-Bromo-2'-chloro-4'-fluorophenacyl chloride | C8H4BrCl2FO | CID 121591480 - PubChem. PubChem. [Link]
- Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents.
-
p-Chlorophenacyl bromide | C8H6BrClO | CID 68303 - PubChem. PubChem. [Link]
-
Phenacyl bromide - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
The Role of 4-Chlorophenacyl Bromide in Pharmaceutical Synthesis. Autech Industry Co.,Limited. [Link]
Sources
- 1. 61397-54-4|2-Bromo-1-(2-chloro-4-fluorophenyl)ethan-1-one|BLD Pharm [bldpharm.com]
- 2. acubiochem.com [acubiochem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [guidechem.com]
- 6. PubChemLite - 2-chloro-4-fluorophenacyl bromide (C8H5BrClFO) [pubchemlite.lcsb.uni.lu]
- 7. 63529-30-6 CAS MSDS (2-BROMO-3'-CHLORO-4'-FLUOROACETOPHENONE, 96%) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. 76609-34-2 CAS MSDS (2-CHLORO-5-FLUOROPHENACYL BROMID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chemimpex.com [chemimpex.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. aksci.com [aksci.com]
- 15. fishersci.com [fishersci.com]
- 16. synquestlabs.com [synquestlabs.com]
- 17. tcichemicals.com [tcichemicals.com]
